molecular formula C24H25N3O4 B11347123 2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11347123
M. Wt: 419.5 g/mol
InChI Key: ONWLYDVSKRQQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 4-methylphenyl group and a 3,4,5-trimethoxyphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves several steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the 4-methylphenyl and 3,4,5-trimethoxyphenyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral and anticancer agent due to its ability to interact with specific molecular targets. Additionally, it has applications in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in critical cellular processes. By inhibiting these enzymes, the compound can disrupt cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of functional groups. Similar compounds include those with the quinazolinone core but different substituents, such as 2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one. The presence of the 4-methylphenyl group in the compound of interest imparts distinct chemical and biological properties .

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

2-(4-methylanilino)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H25N3O4/c1-14-5-7-17(8-6-14)26-24-25-13-18-19(27-24)9-15(10-20(18)28)16-11-21(29-2)23(31-4)22(12-16)30-3/h5-8,11-13,15H,9-10H2,1-4H3,(H,25,26,27)

InChI Key

ONWLYDVSKRQQPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.